molecular formula C16H15ClN2O3S B2451576 Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate CAS No. 339030-28-3

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate

Cat. No.: B2451576
CAS No.: 339030-28-3
M. Wt: 350.82
InChI Key: AJFRJDJXRAOQIW-UHFFFAOYSA-N
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Description

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is an organic compound with a complex structure that includes a pyridine ring, a chloroaniline moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate typically involves multiple steps:

  • Formation of the Pyridine Derivative: : The initial step often involves the synthesis of a pyridine derivative. This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

  • Introduction of the Chloroaniline Group: : The chloroaniline group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a chloroaniline with a suitable electrophilic pyridine derivative under basic conditions.

  • Formation of the Thioester Linkage: : The thioester linkage is formed by reacting the pyridine derivative with a thiol compound, such as ethanethiol, under acidic or basic conditions to yield the desired thioester.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can target the carbonyl group or the nitro group (if present) in the chloroaniline moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

  • Substitution: : The chloroaniline moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

  • Material Science: : The compound’s ability to form stable complexes with metals makes it useful in the development of new materials, such as catalysts and sensors.

  • Biological Research: : It is used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to bind to specific sites on proteins.

  • Industrial Applications: : The compound’s stability and reactivity make it suitable for use in the synthesis of fine chemicals and intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroaniline moiety can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-({5-[(4-fluoroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and binding properties.

    Ethyl 2-({5-[(4-bromoanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate:

    Ethyl 2-({5-[(4-methoxyanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate: The presence of a methoxy group can enhance its electron-donating properties and affect its interactions with biological targets.

These comparisons highlight the unique properties of this compound, such as its specific reactivity and binding characteristics, which make it a valuable compound in various fields of research.

Biological Activity

Ethyl 2-({5-[(4-chloroanilino)carbonyl]-2-pyridinyl}sulfanyl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₆H₁₅ClN₂O₃S and a molecular weight of approximately 350.82 g/mol, this compound features significant structural components including a pyridine ring, a carbonyl group, and a sulfenyl linkage. These structural characteristics suggest potential applications in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Structural Features

The unique structure of this compound contributes to its biological activity. The presence of the chloroaniline moiety may enhance interactions with biological targets such as enzymes or receptors involved in disease pathways. The compound's structural features are summarized in the following table:

Feature Description
Molecular Formula C₁₆H₁₅ClN₂O₃S
Molecular Weight 350.82 g/mol
Key Functional Groups Pyridine ring, carbonyl group, sulfenyl linkage
Chloroaniline Component Enhances interaction with biological targets

Anti-Cancer Properties

Research indicates that compounds with similar structural motifs exhibit anti-cancer properties. This compound may inhibit tumor growth by targeting specific enzymes involved in cell proliferation and apoptosis. Studies have shown that derivatives of related compounds possess cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anti-cancer potential .

Anti-Inflammatory Effects

The anti-inflammatory activity of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

This compound has shown promise in antimicrobial studies, particularly against bacterial strains. The chloroaniline moiety may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against infections .

Synthesis and Evaluation

A study conducted by Nguyen et al. (2019) synthesized this compound and evaluated its biological activity through various assays. The results indicated significant enzyme inhibition, supporting its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis of related compounds revealed that while they share functional groups with this compound, the unique chloroaniline component contributes to distinct biological properties. For example:

Compound Name Biological Activity Unique Aspects
Ethyl 2-(5-(4-methoxyanilino)carbonyl)-2-pyridinyl sulfanyl acetateModerate enzyme inhibitionContains methoxy group instead of chloroaniline
Ethyl 2-(5-(3-chloroanilino)carbonyl)-2-pyridinyl sulfanyl acetateVarying potency against enzymesChlorine substituent alters electronic properties
Ethyl 2-(5-(phenylanilino)carbonyl)-2-pyridinyl sulfanyl acetatePotentially lower activityLacks fluorine substituents affecting lipophilicity

Properties

IUPAC Name

ethyl 2-[5-[(4-chlorophenyl)carbamoyl]pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-2-22-15(20)10-23-14-8-3-11(9-18-14)16(21)19-13-6-4-12(17)5-7-13/h3-9H,2,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFRJDJXRAOQIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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